molecular formula C11H8ClFOS B7976330 3-Chloro-5-fluorophenyl-(2-thienyl)methanol

3-Chloro-5-fluorophenyl-(2-thienyl)methanol

Cat. No.: B7976330
M. Wt: 242.70 g/mol
InChI Key: PQOUUKNUALFOFE-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl-(2-thienyl)methanol is an organic compound with the molecular formula C11H8ClFOS It is a member of the phenylmethanol family, characterized by the presence of a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl-(2-thienyl)methanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 2-thienylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde.

    Reduction: Further reduction to the corresponding alcohol.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Chloro-5-fluorophenyl-(2-thienyl)ketone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluorophenyl-(2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(2-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The thienyl group may also contribute to its overall activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenyl-(2-thienyl)ketone
  • 3-Chloro-5-fluorophenyl-(2-thienyl)amine
  • 3-Chloro-5-fluorophenyl-(2-thienyl)thiol

Uniqueness

3-Chloro-5-fluorophenyl-(2-thienyl)methanol is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring, along with the thienyl moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFOS/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOUUKNUALFOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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